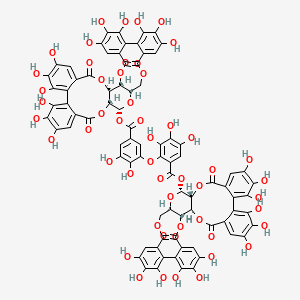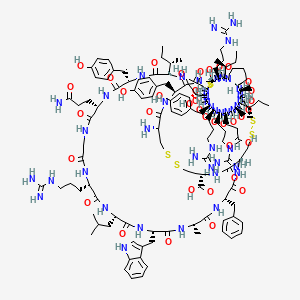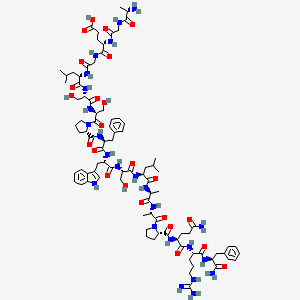![molecular formula C15H17BO3 B1591256 (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 849062-20-0](/img/structure/B1591256.png)
(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid
Übersicht
Beschreibung
Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their ability to form stable covalent complexes with sugars, amino acids, hydroxamic acids, etc. They are widely used in organic chemistry, particularly in Suzuki coupling reactions .
Synthesis Analysis
Boronic acids are often synthesized through the reaction of organometallic compounds, such as Grignard or organolithium reagents, with borate esters . In the Suzuki-Miyaura coupling reaction, boronic acids are used to couple with halides or pseudo-halides using a palladium catalyst .Molecular Structure Analysis
The molecular structure of boronic acids involves a trivalent boron atom bonded to a carbon atom and two hydroxyl groups. The boron atom is sp2 hybridized, resulting in a planar molecular geometry around the boron atom .Chemical Reactions Analysis
Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Borinic Acid Derivatives
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening, building blocks in double Suzuki coupling, sensors, or fluorescent emitters .
Protodeboronation of Pinacol Boronic Esters
- Application Summary : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The research utilizes a radical approach for the protodeboronation of alkyl boronic esters .
- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Boronic Acid-Containing Hydrogels
- Application Summary : Boronic acid-containing hydrogels have been synthesized and used in various applications .
- Methods of Application : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels and layer-by-layer self-assembled films were reviewed .
- Results or Outcomes : These hydrogels have been used in the design of various glucose sensors and self-regulated insulin delivery devices .
Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The process uses a variety of organoboron reagents, including boronic acids .
- Results or Outcomes : This method has been used for the synthesis of various organic compounds .
Protodeboronation of Pinacol Boronic Esters
- Application Summary : This research focuses on the catalytic protodeboronation of alkyl boronic esters .
- Methods of Application : The research utilizes a radical approach for the protodeboronation of alkyl boronic esters .
- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Organic Field-Effect Transistors
- Application Summary : Boronic acids have been used in the synthesis of organic semiconductors for organic field-effect transistors .
- Methods of Application : The synthesis involves the use of boronic acids in the formation of diazaboroles .
- Results or Outcomes : The resulting organic semiconductors have been used in the fabrication of organic field-effect transistors .
Organic Field-Effect Transistors
- Application Summary : Boronic acids have been used in the synthesis of organic semiconductors for organic field-effect transistors .
- Methods of Application : The synthesis involves the use of boronic acids in the formation of diazaboroles .
- Results or Outcomes : The resulting organic semiconductors have been used in the fabrication of organic field-effect transistors .
Synthesis of Cycloparaphenylenes
- Application Summary : Boronic acids have been used in the synthesis of cycloparaphenylenes via Suzuki coupling .
- Methods of Application : The synthesis involves the use of boronic acids in a Suzuki coupling reaction .
- Results or Outcomes : The resulting cycloparaphenylenes have potential applications in nanotechnology .
Synthesis of 1,3,2-Diazaboroine Derivatives
- Application Summary : Boronic acids have been used in the synthesis of 1,3,2-diazaboroine derivatives for organic thin-film transistor applications .
- Methods of Application : The synthesis involves the use of boronic acids in the formation of diazaboroles .
- Results or Outcomes : The resulting 1,3,2-diazaboroine derivatives have been used in the fabrication of organic thin-film transistors .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-propoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-2-11-19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-10,17-18H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHLFOLMBDUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584413 | |
| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
849062-20-0 | |
| Record name | B-(4′-Propoxy[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



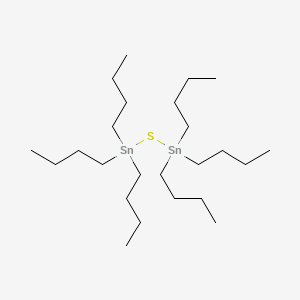
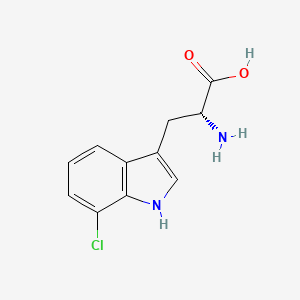
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)

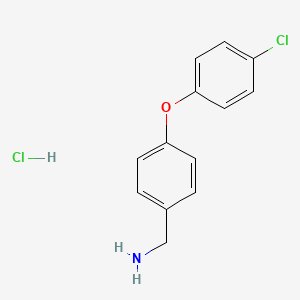
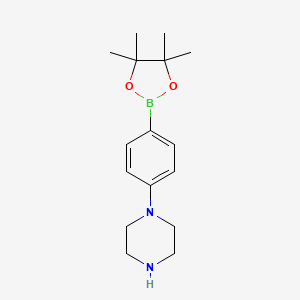
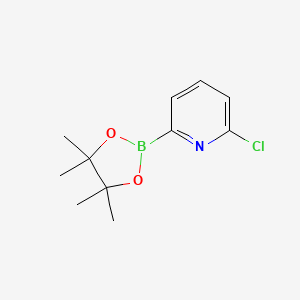
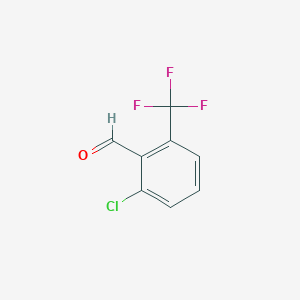
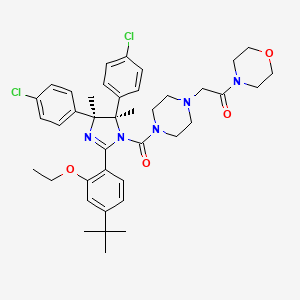

![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)
